molecular formula C15H11FN2O B7645605 1-[(2-Fluorophenyl)methyl]quinoxalin-2-one

1-[(2-Fluorophenyl)methyl]quinoxalin-2-one

Cat. No. B7645605
M. Wt: 254.26 g/mol
InChI Key: KNHLOQVHQAXHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Fluorophenyl)methyl]quinoxalin-2-one, also known as FMQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoxaline derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]quinoxalin-2-one is not fully understood, but it is known to modulate the activity of various receptors and enzymes. In particular, this compound has been shown to inhibit the activity of the NMDA receptor, which is involved in learning and memory. It has also been shown to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its inhibition of the NMDA receptor and phosphodiesterase 10A, this compound has been shown to modulate the activity of other receptors and enzymes, including the dopamine D2 receptor and the enzyme nitric oxide synthase.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-Fluorophenyl)methyl]quinoxalin-2-one in lab experiments is its high yield and availability. It is also a well-studied compound, with a variety of potential applications in neuroscience, cancer research, and drug discovery.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on various biological systems and may limit its potential applications.

Future Directions

There are several future directions for research involving 1-[(2-Fluorophenyl)methyl]quinoxalin-2-one. One area of interest is the development of this compound-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of this compound-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.

Synthesis Methods

The synthesis of 1-[(2-Fluorophenyl)methyl]quinoxalin-2-one involves the condensation of 2-fluorobenzylamine and 2-chloroquinoxaline in the presence of a base. This reaction results in the formation of this compound as a yellow solid, which can be purified through recrystallization. The yield of this compound is typically high, making it a readily available compound for scientific research.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]quinoxalin-2-one has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This inhibition may have potential therapeutic applications for the treatment of cognitive disorders such as Alzheimer's disease.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This mechanism of action may have potential applications for the development of new cancer therapies.
This compound has also been used in drug discovery as a lead compound for the development of new drugs. Its ability to modulate the activity of various receptors and enzymes makes it a promising candidate for the development of drugs targeting these pathways.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-12-6-2-1-5-11(12)10-18-14-8-4-3-7-13(14)17-9-15(18)19/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHLOQVHQAXHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=CC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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